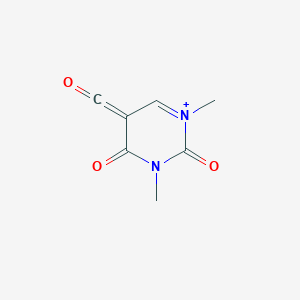
CID 76844510
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 76844510” is a chemical entity with unique properties and applications. This compound is known for its versatility in various chemical reactions and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound is scaled up using optimized methods to ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and advanced purification techniques to obtain the compound in large quantities with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different chemical entities.
Common Reagents and Conditions: Common reagents used in the reactions of the compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of the compound include a range of derivatives with different functional groups. These products are often used as intermediates in the synthesis of more complex molecules with specific applications in various fields.
Scientific Research Applications
The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, the compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of the compound are studied to understand its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds: The compound is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and applications.
Uniqueness: The uniqueness of the compound lies in its specific chemical structure and its ability to undergo a wide range of chemical reactions. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H7N2O3+ |
|---|---|
Molecular Weight |
167.14 g/mol |
InChI |
InChI=1S/C7H7N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3H,1-2H3/q+1 |
InChI Key |
VTNSVGOAYMGLSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C=O)C=[N+](C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















